Irreversible IKK Inhibition with Distinct Selectivity Profile vs. Alternative IKK Inhibitors
Wedelolactone acts as an irreversible inhibitor of IKKα and IKKβ kinase activities with an IC₅₀ < 10 µM, distinguishing it from reversible, ATP-competitive IKK inhibitors such as BMS-345541 . Critically, wedelolactone demonstrates functional selectivity by not inhibiting p38 MAP kinase or Akt at effective IKK inhibitory concentrations, whereas other IKK inhibitors may exhibit broader kinome cross-reactivity [1]. This selective but irreversible mechanism ensures sustained pathway suppression in washout experiments compared to reversible inhibitors [2].
| Evidence Dimension | IKKα/β kinase inhibition IC₅₀ and inhibition mode |
|---|---|
| Target Compound Data | IC₅₀ < 10 µM; irreversible; no inhibition of p38 MAPK or Akt |
| Comparator Or Baseline | BMS-345541 (IKKβ IC₅₀ ~0.3 µM, reversible, ATP-competitive); Celastrol (multi-target proteasome/IKK inhibitor) |
| Quantified Difference | Wedelolactone: irreversible binding, no Akt/p38 inhibition. BMS-345541: reversible, ATP-competitive. |
| Conditions | In vitro kinase assays; cell-based NF-κB transcription assays |
Why This Matters
Procurement of wedelolactone is justified for experiments requiring sustained IKK pathway inhibition without confounding off-target effects on p38 MAPK or Akt signaling cascades.
- [1] Burke JR, et al. BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. J Biol Chem. 2003;278(3):1450-1456. View Source
- [2] Kobori M, et al. Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex. Cell Death Differ. 2004;11(1):123-130. View Source
